molecular formula C12H18O3 B14317496 (3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate CAS No. 106199-90-0

(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate

Cat. No.: B14317496
CAS No.: 106199-90-0
M. Wt: 210.27 g/mol
InChI Key: GEGAEDUPICZHNR-UHFFFAOYSA-N
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Description

(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate is an organic compound with the molecular formula C13H20O3 It is characterized by a cyclohexene ring substituted with a formyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the cyclohexene derivative reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: (3-Carboxy-2,4,4-trimethylcyclohex-2-en-1-yl) acetate.

    Reduction: (3-Hydroxymethyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of (3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)-3-buten-2-one: Similar structure with a butenone group instead of a formyl group.

    4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)cyclohex-2-enone: Contains a hydroxyl group and a butenyl group.

Uniqueness

(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate is unique due to its combination of a formyl group and an acetate ester on a cyclohexene ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Properties

106199-90-0

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(3-formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate

InChI

InChI=1S/C12H18O3/c1-8-10(7-13)12(3,4)6-5-11(8)15-9(2)14/h7,11H,5-6H2,1-4H3

InChI Key

GEGAEDUPICZHNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1OC(=O)C)(C)C)C=O

Origin of Product

United States

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